Lipophilicity and Hydrogen Bond Donor Profile vs. Analogs
The compound's predicted XLogP3-AA of 3.5 is significantly higher than that of unsubstituted benzamidine (predicted logP ~1.2) and N'-hydroxy-3-methoxybenzenecarboximidamide (predicted logP ~1.8), indicating a more lipophilic character that may influence membrane permeability and non-specific protein binding [1]. Additionally, its single hydrogen bond donor (vs. 2 for benzamidine and 2 for N'-hydroxy analogs) confers a distinct hydrogen bonding profile that can alter target preference [1].
| Evidence Dimension | Predicted logP (XLogP3-AA) and H-Bond Donor Count |
|---|---|
| Target Compound Data | logP = 3.5; HBD = 1 |
| Comparator Or Baseline | Benzamidine: logP ~1.2, HBD = 2; N'-hydroxy-3-methoxybenzenecarboximidamide: logP ~1.8, HBD = 2 |
| Quantified Difference | ΔlogP of +2.3 over benzamidine, +1.7 over N-hydroxy analog; 1 fewer HBD than both comparators |
| Conditions | Computed properties from PubChem (XLogP3.0 algorithm) and ChemicalBook (ACD/Labs predicted values) |
Why This Matters
Distinct logP and hydrogen bond donor profiles directly influence pharmacokinetic suitability and target promiscuity, making this compound uniquely positioned for membrane-permeable or hydrophobic binding site screening libraries.
- [1] PubChem. (2025). Computed Properties for CID 2766828: N-(4-chlorophenyl)-3-methoxy-N'-methylbenzenecarboximidamide. National Center for Biotechnology Information. View Source
